1,1-Difluoro-3,4-dimethylcyclohexane
Description
1,1-Difluoro-3,4-dimethylcyclohexane is a fluorinated cyclohexane derivative with two fluorine atoms at the 1,1-positions and methyl groups at the 3,4-positions. This compound exhibits unique conformational and stereochemical properties due to the electronic effects of fluorine and steric interactions from the methyl substituents. Fluorine atoms, being highly electronegative, influence dipole moments and ring strain, while the methyl groups introduce axial-equatorial preferences in chair conformations. Studies using nuclear magnetic resonance (NMR) spectroscopy have been critical in analyzing its conformational equilibria and substituent interactions .
Properties
Molecular Formula |
C8H14F2 |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
1,1-difluoro-3,4-dimethylcyclohexane |
InChI |
InChI=1S/C8H14F2/c1-6-3-4-8(9,10)5-7(6)2/h6-7H,3-5H2,1-2H3 |
InChI Key |
RZDOCQQWXIQFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-3,4-dimethylcyclohexane typically involves the fluorination of 3,4-dimethylcyclohexane. One common method is the reaction of 3,4-dimethylcyclohexane with a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 1,1-Difluoro-3,4-dimethylcyclohexane may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3,4-dimethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Major Products Formed
Substitution: Products may include 1,1-diiodo-3,4-dimethylcyclohexane or other substituted derivatives.
Oxidation: Products may include 1,1-difluoro-3,4-dimethylcyclohexanone or corresponding alcohols.
Reduction: Products may include 3,4-dimethylcyclohexane or other reduced hydrocarbons.
Scientific Research Applications
1,1-Difluoro-3,4-dimethylcyclohexane has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3,4-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1-Difluoro-cyclohexane
- Structure : Lacks methyl groups but shares the 1,1-difluoro substitution.
- Conformation : Fluorine atoms adopt axial positions to minimize dipole-dipole repulsions, leading to a chair conformation with minimal 1,3-diaxial strain. NMR studies confirm rapid ring flipping, with axial fluorine substituents stabilizing the chair form .
- Key Difference : The absence of methyl groups in 1,1-difluoro-cyclohexane eliminates steric hindrance, resulting in lower conformational energy compared to 1,1-Difluoro-3,4-dimethylcyclohexane.
1,1-Difluoro-3,3-dimethylcyclohexane
- Structure : Methyl groups at the 3,3-positions instead of 3,4-positions.
- Conformation : The 3,3-dimethyl substitution creates significant 1,3-diaxial interactions in the chair conformation. This increases steric strain compared to the 3,4-dimethyl analog, where methyl groups are positioned to avoid direct axial clashes .
- Reactivity : The 3,3-dimethyl derivative may exhibit reduced solubility in polar solvents due to increased hydrophobicity.
1,2-Difluoro-3,3-dimethylcyclohexene
- Structure : A cyclohexene derivative with fluorine at 1,2-positions and methyl groups at 3,3-positions.
- Conformation : The double bond restricts ring flexibility, locking substituents in planar orientations. Fluorine atoms at 1,2-positions introduce significant dipole moments, while methyl groups contribute to steric crowding .
- Key Difference : The unsaturated ring in 1,2-difluoro-3,3-dimethylcyclohexene reduces conformational mobility compared to the fully saturated cyclohexane derivatives.
Stereochemical Comparisons
Cis-1,4-Dimethylcyclohexane vs. Trans-1,4-Dimethylcyclohexane
- Stereoisomerism : These are diastereomers, with distinct physical and chemical properties. The cis isomer exhibits a higher-energy conformation due to methyl-methyl transannular strain, while the trans isomer avoids this strain .
- Relevance to Target Compound : In 1,1-Difluoro-3,4-dimethylcyclohexane, the 3,4-dimethyl substitution creates a diastereomeric pair (cis- and trans-3,4-dimethyl), but the fluorine atoms further stabilize one conformation via dipole interactions .
1c,4-Dimethylcyclohexane ()
- Structure: A non-fluorinated cyclohexane with methyl groups at 1 and 4 positions.
- Comparison : The absence of fluorine reduces polarity, leading to lower boiling points and increased hydrophobicity. Conformational preferences are dominated by steric effects rather than electronic interactions .
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Cyclohexane Derivatives
Biological Activity
1,1-Difluoro-3,4-dimethylcyclohexane is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and two methyl groups attached to a cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties that may influence its biological activity. Understanding the biological implications of such compounds is crucial for their potential applications in medicinal chemistry and pharmacology.
Molecular Formula: C8H14F2
Molecular Weight: 148.19 g/mol
IUPAC Name: 1,1-difluoro-3,4-dimethylcyclohexane
Canonical SMILES: CC1CCC(C(C1)(F)F)C
The presence of fluorine atoms enhances the compound's stability and reactivity compared to non-fluorinated analogs. This modification can lead to increased binding affinities with biological molecules, potentially affecting enzyme activity and receptor interactions.
The biological activity of 1,1-difluoro-3,4-dimethylcyclohexane is primarily influenced by its interaction with various molecular targets. The high electronegativity of fluorine alters the electronic distribution within the molecule, enhancing its reactivity with enzymes and receptors. Preliminary studies suggest that fluorinated compounds may exhibit varying degrees of biological activity due to these unique interactions.
In Vitro Studies
Recent research has focused on the cytotoxic effects of fluorinated derivatives in cancer cells. For instance, studies involving halogenated glucose analogs have shown that such modifications can significantly enhance their inhibitory effects on glycolytic enzymes in aggressive cancers like glioblastoma multiforme (GBM) . These findings suggest that similar mechanisms could be at play for 1,1-difluoro-3,4-dimethylcyclohexane.
Case Study: Fluorinated Compounds in Cancer Therapy
A notable case study examined the effects of fluorinated compounds on hexokinase activity in GBM cells. The study demonstrated that fluorinated derivatives had lower IC50 values compared to their non-fluorinated counterparts, indicating more potent cytotoxic effects under hypoxic conditions. This research highlights the potential for 1,1-difluoro-3,4-dimethylcyclohexane to serve as a template for developing new cancer therapies focused on metabolic inhibition .
Comparative Analysis
To better understand the uniqueness of 1,1-difluoro-3,4-dimethylcyclohexane, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,1-Difluoro-2-methylcyclohexane | One methyl group instead of two | Less steric hindrance compared to the 3,4-dimethyl variant |
| 1,1-Difluorocyclohexane | No methyl groups | Lacks steric bulk; different reactivity profile |
| 2,5-Dimethylcyclohexane | No fluorine atoms | More hydrophobic; different chemical properties |
The presence of both fluorine and methyl substituents in 1,1-difluoro-3,4-dimethylcyclohexane contributes to its distinct chemical behavior and potential biological activities.
Future Research Directions
Ongoing research is necessary to fully elucidate the pharmacological profiles of 1,1-difluoro-3,4-dimethylcyclohexane. Investigating its interactions with various biomolecules will be crucial for understanding its therapeutic potential. Additionally, further exploration into its synthesis and modification could lead to the development of more effective derivatives with enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
